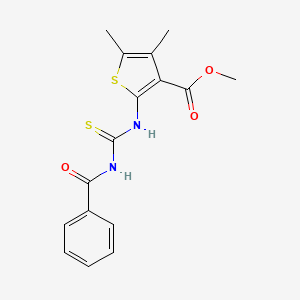

Methyl 2-(3-benzoylthioureido)-4,5-dimethylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a related compound, “ethyl-2-(3-benzoylthioureido)propanoate”, involves the reaction of benzoyl chloride, ammonium thiocyanate, l-alanine, and lanthanum(III) chloride . The compound was refluxed with LaCl3 in ethanol for 17 hours to yield the title compound .

Molecular Structure Analysis

The molecular structure of a related compound, “ethyl-2-(3-benzoylthioureido)propanoate”, was confirmed by single-crystal diffractional analysis . The crystal structure of this compound was found to be triclinic .

Chemical Reactions Analysis

The reaction between 4-aminobenzoic acid and benzoyl isothiocyanate has been used to synthesize a compound called "4-(3-Benzoylthioureido)benzoic acid" . This compound has been characterized by elemental analysis, MS, FT-IR, 1H-NMR, 13C-NMR, and UV–Visible techniques .

Aplicaciones Científicas De Investigación

- Methyl 2-(3-benzoylthioureido)benzoate serves as a ligand in the formation of metal complexes. It coordinates with metal ions through either nitrogen (N) or sulfur (S) atoms, or both. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .

- Thiourea derivatives, including Methyl 2-(3-benzoylthioureido)benzoate , exhibit antiviral and antifungal properties. Researchers explore their potential as therapeutic agents against viral infections and fungal diseases .

- Thiourea compounds are used to study the corrosion behavior of metals. By assessing the interaction between Methyl 2-(3-benzoylthioureido)benzoate and metal surfaces, researchers gain insights into corrosion prevention strategies .

- The compound’s crystal structure reveals intramolecular hydrogen bonding (N–H···O) and tautomeric forms. Understanding these interactions contributes to our knowledge of molecular behavior and stability .

- Thiourea derivatives, including Methyl 2-(3-benzoylthioureido)benzoate , have been employed in solid supported liquid membrane systems for extracting toxic metals. These systems offer efficient metal separation and recovery .

- Researchers use techniques such as MS, FT-IR, 1H-NMR, and UV–Visible spectroscopy to characterize Methyl 2-(3-benzoylthioureido)benzoate . These studies provide valuable data on its structure, electronic transitions, and vibrational modes .

Metal Complex Formation

Antiviral and Antifungal Activities

Corrosion Inhibition Studies

Hydrogen Bonding and Tautomeric Equilibrium

Solid Supported Liquid Membrane Systems

Spectroscopic Studies and Characterization

Propiedades

IUPAC Name |

methyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-9-10(2)23-14(12(9)15(20)21-3)18-16(22)17-13(19)11-7-5-4-6-8-11/h4-8H,1-3H3,(H2,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILQOCXQQRLDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=S)NC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2632909.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2632911.png)

![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)

![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)

![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/no-structure.png)

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2632930.png)